N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

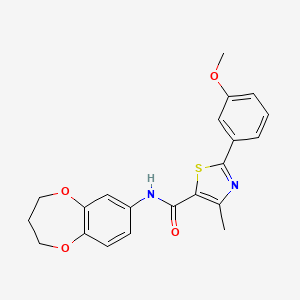

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and a 3-methoxyphenyl moiety at positions 4 and 2, respectively. The carboxamide group bridges the thiazole to a benzodioxepin ring, a seven-membered oxygen-containing heterocycle.

Properties

Molecular Formula |

C21H20N2O4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-5-3-6-16(11-14)25-2)20(24)23-15-7-8-17-18(12-15)27-10-4-9-26-17/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,23,24) |

InChI Key |

SVVNXTXNAVZSDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds. Safety measures and environmental considerations are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown potential in inhibiting cancer cell proliferation. The benzodioxepin moiety is known for its ability to interact with biological targets involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Compounds containing thiazole and methoxyphenyl groups have been investigated for their anti-inflammatory properties. The presence of these functional groups may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship is essential for optimizing the efficacy and safety profiles of new compounds:

| Structural Feature | Impact on Activity |

|---|---|

| Benzodioxepin moiety | Enhances anticancer activity |

| Thiazole ring | Contributes to anti-inflammatory effects |

| Methoxy group | Increases bioavailability and potency |

Research has demonstrated that variations in these structural features can significantly influence the biological activity of similar compounds, guiding future synthesis efforts .

Case Studies

Several studies have documented the applications and effects of compounds related to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide:

- Study on Anticancer Properties : A study highlighted the synthesis of thiazole derivatives that exhibited potent anticancer activity against various cancer cell lines. The results suggested that modifications to the thiazole ring could enhance cytotoxicity .

- Research on Anti-inflammatory Activity : Another investigation focused on thiazole-based compounds demonstrating significant anti-inflammatory effects in animal models. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Benzimidazole () offers planar aromaticity, favoring intercalation or enzyme inhibition, whereas the non-planar benzodioxepin in the target may improve membrane permeability .

Substituent Effects :

Pharmacological Implications :

Limitations and Contradictions

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxepin moiety and a thiazole ring. Its molecular formula is with a molecular weight of approximately 348.43 g/mol. The structural diversity contributes to its varied biological activities.

Antioxidant Activity

Research indicates that derivatives of benzodioxepins exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25.6 | |

| Other Benzodioxepin Derivative | 30.0 | |

| Standard Antioxidant (Ascorbic Acid) | 15.0 |

Anticancer Properties

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 18 µM, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications .

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and inflammation, further contributing to its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.